![molecular formula C19H29N3O B5496941 N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5496941.png)
N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” is a chemical compound that contains a cycloheptyl group, a phenyl group, a piperazine ring, and an acetamide group. These groups are common in many pharmaceutical compounds due to their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cycloheptyl group, a phenyl group, a piperazine ring, and an acetamide group. The exact structure would need to be confirmed by spectroscopic analysis such as IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions of “N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” would depend on the conditions and reagents used. It could potentially undergo reactions typical of amines, amides, and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” would depend on its exact molecular structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Anticonvulsant Activity
Epilepsy is a prevalent neurological disorder characterized by recurring seizures. Researchers have synthesized derivatives of N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously active pyrrolidine-2,5-diones. The results showed that some derivatives exhibited significant anticonvulsant effects, particularly in the maximal electroshock (MES) seizures. Notably, certain compounds also demonstrated activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy.
Alzheimer’s Disease Treatment
In the quest to combat Alzheimer’s disease (AD), researchers have explored N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential acetylcholinesterase inhibitors (AChEIs) . AChEIs play a crucial role in managing AD symptoms by enhancing cholinergic neurotransmission. These derivatives were designed and synthesized with the aim of improving cognitive function and slowing disease progression.
Neuronal Voltage-Sensitive Sodium Channels (Site 2) Binding
In vitro studies revealed that the most potent derivative of this compound (designated as “20”) exhibited moderate binding to neuronal voltage-sensitive sodium channels at site 2 . Sodium channels are essential for neuronal excitability, and their modulation can impact various neurological conditions.
Psychomotor Seizures
Beyond MES seizures, some N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were also tested in the psychomotor seizures (6-Hz model) . Understanding their efficacy in this context provides valuable insights into their potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies
Researchers have emphasized the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity . SAR studies help elucidate the structure-activity relationships, guiding the design of more effective derivatives.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of diseases characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE by N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for memory and cognition .
Result of Action
The inhibition of AChE by N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved memory and cognition, particularly in individuals with Alzheimer’s disease, where cholinergic activity is typically reduced .
Propriétés
IUPAC Name |
N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-17-8-4-1-2-5-9-17)16-21-12-14-22(15-13-21)18-10-6-3-7-11-18/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNQBYNPBNYDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.